

An In-Depth Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, analysis, and biological relevance of **1,2-Dimyristoyl-3-palmitoyl-rac-glycerol**.

Chemical Identity and Suppliers

CAS Number: 60138-13-8

Synonyms: 1,2-Dimyristin-3-Palmitin, TG(14:0/14:0/16:0)

This mixed-acid triglyceride is characterized by the presence of two myristic acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position of the glycerol backbone.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C47H90O6	PubChem
Molecular Weight	751.2 g/mol	PubChem
Appearance	Crystalline solid	Cayman Chemical[1]
Solubility	Chloroform: 30 mg/mL	Cayman Chemical[1]
Storage Temperature	-20°C	Cayman Chemical[1]

Table 2: Major Commercial Suppliers

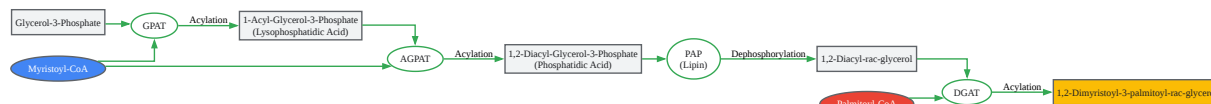
Supplier	Product Name
Cayman Chemical	1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Sigma-Aldrich	1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
BOC Sciences	1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
MedChemExpress	1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Biological Context and Signaling Pathways

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a naturally occurring triglyceride found in sources such as butterfat[1]. As a triglyceride, its primary role is in energy storage. However, its specific composition suggests a role as an intermediate in the complex pathways of lipid metabolism. The synthesis of such mixed-acid triglycerides is a highly regulated process, primarily occurring via the Kennedy pathway.

Triglyceride Biosynthesis Pathway (Kennedy Pathway)

The de novo synthesis of triglycerides occurs in the endoplasmic reticulum and involves a series of enzymatic steps, starting from glycerol-3-phosphate. The formation of a mixed-acid triglyceride like **1,2-Dimyristoyl-3-palmitoyl-rac-glycerol** is dependent on the substrate availability of the respective fatty acyl-CoAs (myristoyl-CoA and palmitoyl-CoA) and the substrate specificity of the acyltransferase enzymes.



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Biosynthesis of **1,2-Dimyristoyl-3-palmitoyl-rac-glycerol** via the Kennedy Pathway.

The specificity of the diacylglycerol acyltransferase (DGAT) enzyme is crucial in determining the final fatty acid at the sn-3 position. Studies have shown that DGAT enzymes in the mammary gland exhibit broad specificity for various acyl-CoAs, allowing for the synthesis of a diverse range of triglycerides.

Experimental Protocols

The analysis of **1,2-Dimyristoyl-3-palmitoyl-rac-glycerol**, particularly in complex matrices like butterfat, is typically performed using chromatographic techniques coupled with mass spectrometry. The following protocol is based on the methodology described by Kalo, P., et al. in *Lipids* (2009).

Analysis of Triglycerides in Butterfat by HPLC-ESI-MS/MS

Objective: To identify and quantify the molecular species of triacylglycerols (TAGs) in butterfat.

1. Sample Preparation:

- Anhydrous butterfat is prepared by drying under vacuum.
- A known amount of the butterfat sample is dissolved in a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).

2. Chromatographic Separation:

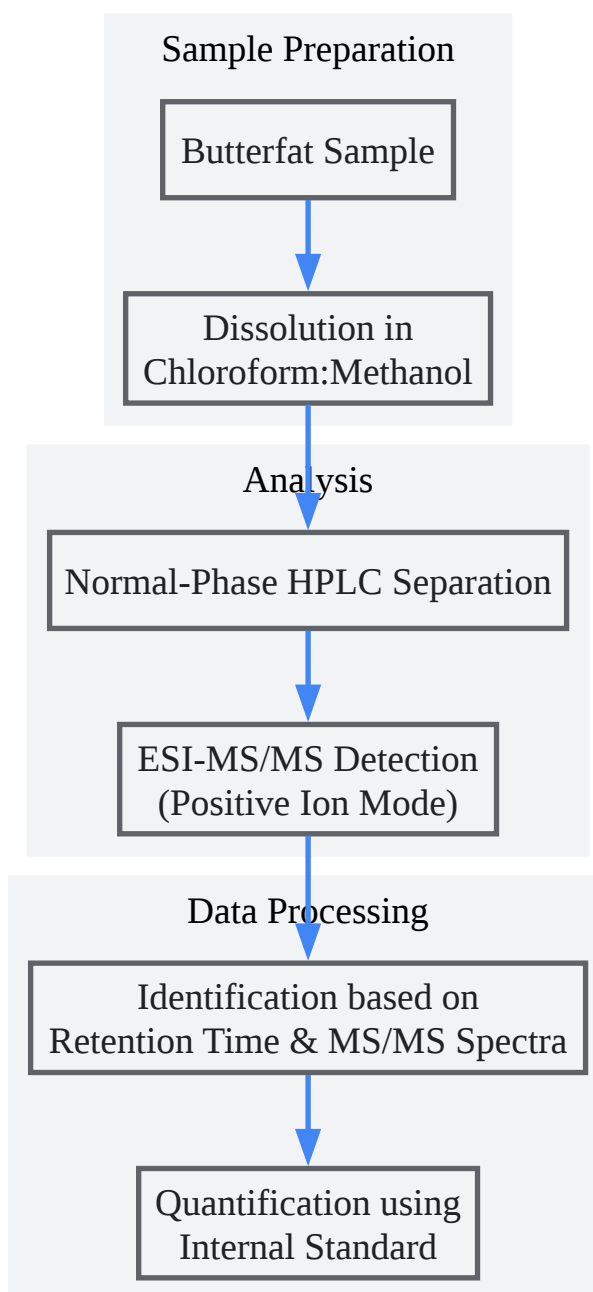
- HPLC System: A normal-phase HPLC system is employed.
- Column: A silica-based column is typically used for the separation of TAGs based on their polarity.
- Mobile Phase: A gradient elution is performed using a mixture of non-polar and polar solvents (e.g., a gradient of dichloromethane in hexane).
- Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

3. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated or ammoniated adducts of the TAG molecules.
- Mass Analyzer: A tandem mass spectrometer (e.g., a quadrupole time-of-flight or ion trap) is used for the detection and fragmentation of the TAGs.
- Data Acquisition: Full scan MS and product ion scan (MS/MS) data are acquired. The MS/MS fragmentation of the $[M+NH_4]^+$ adducts of TAGs allows for the identification of the fatty acid composition.

4. Data Analysis:

- The identification of individual TAG species is based on their retention time and the fragmentation pattern in the MS/MS spectra.
- Quantification can be performed using an internal standard and by calculating the molar correction factors for different TAG species.



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Quantitative Data

The study by Kalo et al. (2009) provides a comprehensive analysis of the triglyceride composition of butterfat. While the exact percentage of **1,2-Dimyristoyl-3-palmitoyl-rac-glycerol** is not individually reported, the data for the classes of triglycerides are available.

Table 3: General Triglyceride Composition in Butterfat

Triglyceride Class	Proportion (mol%)
Saturated	40.0
Monoene	38.4
Diene	16.2
Triene	4.5
Tetraene	0.6
Pentaene	0.1
Hexaene	0.03

Data from Kalo, P., et al. Lipids 44.2 (2009): 169-195.

Conclusion

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a specific mixed-acid triglyceride that serves as a component of natural fats and an intermediate in lipid metabolism. Its synthesis is governed by the substrate availability and the specificity of acyltransferase enzymes within the Kennedy pathway. The analysis of this and other triglycerides in complex biological samples can be achieved through advanced chromatographic and mass spectrometric techniques. Further research into the specific roles of individual triglyceride species in metabolic signaling and disease is an expanding area of investigation.

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References

- 1. caymanchem.com [caymanchem.com]
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